Fenamifuril
Description
Fenamifuril (CAS: 735-64-8), also known by its Chinese name 芬胺呋, is a heterocyclic organic compound classified under the Harmonized System (HS) code 293219 for nitrogen-containing heterocycles . It is structurally related to salicylic acid derivatives, as evidenced by its inclusion among intermediates such as aspirin (acetylsalicylic acid), diflunisal, and salicylamide in pharmaceutical synthesis pathways .
Properties
CAS No. |
735-64-8 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C14H17NO5/c15-14(17)11-5-1-2-6-12(11)19-9-13(16)20-8-10-4-3-7-18-10/h1-2,5-6,10H,3-4,7-9H2,(H2,15,17) |
InChI Key |
CNANHKGYHBTGAQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)COC2=CC=CC=C2C(=O)N |
Canonical SMILES |
C1CC(OC1)COC(=O)COC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Fenamifuril’s properties and applications, it is compared below with structurally or functionally related compounds, including salicylic acid derivatives, heterocyclic pharmaceuticals, and other intermediates.
Table 1: Key Properties of this compound and Comparable Compounds
Structural and Functional Comparison
Salicylic Acid Derivatives :
- Aspirin and Diflunisal are direct therapeutic agents with well-established anti-inflammatory and analgesic properties. Unlike this compound, these compounds are bioactive and act via cyclooxygenase (COX) inhibition . This compound’s role is distinct as a synthetic precursor , lacking direct therapeutic application .
- Salicylamide shares this compound’s intermediate status but is also used topically, highlighting differences in bioavailability and metabolic pathways .
Heterocyclic Pharmaceuticals: Fenamisal (CAS: 133-11-9), a sulfonamide antibiotic, demonstrates how heterocyclic frameworks can be tailored for antimicrobial activity. Fenamole (CAS: 5467-78-7), a benzodiazepine analog, illustrates structural versatility in anti-inflammatory design. This compound’s furan ring may offer similar stability but lacks the benzodiazepine backbone linked to central nervous system activity .
Regulatory and Industrial Context :
- This compound is classified under Japan’s Annex I-A for regulated pharmaceutical ingredients (Code 2931.00), alongside compounds like naftidrofuryl (vasodilator) and fursalan (antiseptic) . This grouping emphasizes its industrial rather than clinical relevance.
Research and Regulatory Considerations
- Regulatory Compliance: this compound’s inclusion in international pharmacopeias (e.g., Japan’s Annex I-A) underscores its industrial importance, though it lacks monographs in major pharmacopeias like USP or EP .
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